1,2,5-Trimethylpiperidin-4-YL benzoate
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Overview
Description
rel-(2R,4R,5S)-1,2,5-trimethylpiperidin-4-yl benzoate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry, which is indicated by the (2R,4R,5S) configuration. The compound features a piperidine ring substituted with three methyl groups and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,4R,5S)-1,2,5-trimethylpiperidin-4-yl benzoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.
Esterification: The final step involves the esterification of the piperidine derivative with benzoic acid or its derivatives under acidic or basic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of rel-(2R,4R,5S)-1,2,5-trimethylpiperidin-4-yl benzoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,4R,5S)-1,2,5-trimethylpiperidin-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted piperidine compounds.
Scientific Research Applications
rel-(2R,4R,5S)-1,2,5-trimethylpiperidin-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of rel-(2R,4R,5S)-1,2,5-trimethylpiperidin-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Modulation of Ion Channels: Affecting the function of ion channels, which can alter cellular excitability and neurotransmission.
Comparison with Similar Compounds
rel-(2R,4R,5S)-1,2,5-trimethylpiperidin-4-yl benzoate can be compared with other similar compounds, such as:
rel-(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal: A compound with a similar piperidine ring structure but different functional groups.
(2R,4R,5S)-2,4-bis(4-methoxyphenyl)-5-methyl-1,3-dioxolane: Another compound with similar stereochemistry but different substituents.
The uniqueness of rel-(2R,4R,5S)-1,2,5-trimethylpiperidin-4-yl benzoate lies in its specific configuration and the presence of the benzoate ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO2 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
(1,2,5-trimethylpiperidin-4-yl) benzoate |
InChI |
InChI=1S/C15H21NO2/c1-11-10-16(3)12(2)9-14(11)18-15(17)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI Key |
CFHMFMSIDMLAND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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